Physicochemical Differentiation: N-Ethyl Amide LogP Versus N-Methyl and N-Propyl Homologs
The N-ethyl carboxamide substituent provides a calculated logP of approximately -0.57, which is intermediate between the more hydrophilic N-methyl analog (estimated logP ≈ -1.0) and the more lipophilic N-propyl analog (estimated logP ≈ -0.1) . This 0.5–0.9 log unit shift is meaningful in fragment-based library design where ligand efficiency and permeability must be balanced .
N-methyl ≈ -1.0
N-propyl ≈ -0.1
| Evidence Dimension | Calculated logP |
|---|---|
| Target Compound Data | cLogP ≈ -0.57 |
| Comparator Or Baseline | N-methyl-1H-1,2,4-triazole-5-carboxamide (cLogP ≈ -1.0); N-propyl analog (cLogP ≈ -0.1) |
| Quantified Difference | ΔcLogP = +0.43 to +0.53 vs. N-methyl; ≈ -0.47 vs. N-propyl |
| Conditions | Predicted using consensus logP algorithm; values compiled from Hit2Lead and Chemspider entries |
Why This Matters
For procurement decisions, the N-ethyl compound uniquely occupies a logP window (~ -0.5) that is often optimal for fragment-like lead matter, whereas the N-methyl variant risks being too polar and the N-propyl too hydrophobic.
